quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

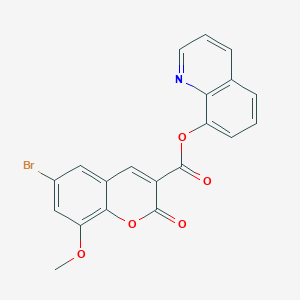

Quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a hybrid heterocyclic compound combining a quinoline moiety with a substituted coumarin (chromene) scaffold. The molecule features a bromine atom at position 6 and a methoxy group at position 8 of the chromene ring, contributing to its distinct electronic and steric properties. The ester linkage at position 3 of the chromene core connects it to the quinolin-8-yl group, enhancing its structural complexity. Its synthesis likely involves multi-step reactions, including esterification and halogenation, as inferred from analogous protocols in the literature .

Properties

IUPAC Name |

quinolin-8-yl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrNO5/c1-25-16-10-13(21)8-12-9-14(20(24)27-18(12)16)19(23)26-15-6-2-4-11-5-3-7-22-17(11)15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLPUOTWOMJYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to handle the complex reaction sequences. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, while substitution reactions may produce various substituted derivatives with different functional groups .

Scientific Research Applications

Quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with other coumarin-quinoline hybrids and substituted chromenes. Key analogues include:

Key Differences and Implications

Substituent Effects: The bromo and methoxy groups in the target compound enhance its electron-withdrawing character compared to ethoxy-substituted analogues (e.g., compounds 10 and 11 in ). Bromine’s steric bulk may also influence binding interactions in biological systems.

Spectroscopic Properties :

- IR Spectroscopy : The target compound’s ester carbonyl (C=O) stretch (~1,720 cm⁻¹) aligns with coumarin derivatives, but bromine’s presence may shift absorption bands slightly compared to ethoxy analogues .

- NMR : The 6-bromo substituent would produce a distinct deshielded proton signal in the aromatic region, differing from the ethoxy group’s triplet at δ ~4.23 ppm in compound 10 .

Synthetic Complexity: Bromination at position 6 introduces synthetic challenges compared to ethoxy or methoxy substitutions, requiring controlled conditions to avoid side reactions.

Thermal Stability :

- The bis-coumarin derivative (compound 10) exhibits a high melting point (330–332°C), likely due to extended conjugation and intermolecular hydrogen bonding. The target compound’s melting point is unreported but may be lower due to reduced symmetry and steric hindrance .

Crystallographic Insights

While direct crystallographic data for the target compound are unavailable, SHELX-based refinement methods (e.g., SHELXL ) are widely used for analogous heterocycles. For example, compound 10’s structure was confirmed via X-ray diffraction, highlighting the utility of SHELX programs in resolving complex aromatic systems .

Biological Activity

Quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a quinoline moiety attached to a chromene structure, which is known for its diverse biological activities. The presence of the bromo and methoxy substituents enhances its reactivity and potential therapeutic applications.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study on related chromene derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2) by blocking the cell cycle in the G2/M phase and inducing apoptosis through mitochondrial pathways .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | HCT116, Caco-2 | Inhibition of PI3K/AKT/mTOR pathway | |

| Similar Chromene Derivatives | Various | Induction of apoptosis, cell cycle arrest |

Antimicrobial Activity

Compounds containing the chromene structure have also shown promising antimicrobial properties. The 8-hydroxyquinoline derivatives, closely related to quinolin derivatives, have been reported to possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

- Study on Chromene Derivatives : A series of experiments evaluated the efficacy of various chromene derivatives against different cancer cell lines. Results indicated that modifications in the chemical structure significantly influenced their bioactivity. For instance, the introduction of electron-withdrawing groups enhanced cytotoxicity against specific cancer types .

- Antimicrobial Evaluation : In another study, quinoline-based compounds were tested against multi-drug resistant bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity with minimal cytotoxicity towards human cells, indicating their potential as therapeutic agents in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.